molecular formula C6H13ClSi B12656800 Chlorodimethyl(1-methyl-1-propenyl)silane CAS No. 97375-15-0

Chlorodimethyl(1-methyl-1-propenyl)silane

Cat. No.: B12656800
CAS No.: 97375-15-0
M. Wt: 148.70 g/mol
InChI Key: GCNUQLYVNHKSNI-AATRIKPKSA-N
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Description

Chlorodimethyl(1-methyl-1-propenyl)silane is an organosilicon compound with the molecular formula C6H13ClSi. It is a silane derivative where a silicon atom is bonded to two methyl groups, one chlorine atom, and a 1-methyl-1-propenyl group. This compound is used in various chemical synthesis processes due to its reactivity and ability to introduce silicon-containing groups into organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorodimethyl(1-methyl-1-propenyl)silane can be synthesized through the reaction of chlorodimethylsilane with 1-methyl-1-propene under specific conditions. The reaction typically involves the use of a catalyst such as platinum or palladium to facilitate the addition of the 1-methyl-1-propenyl group to the silicon atom .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where chlorodimethylsilane and 1-methyl-1-propene are combined in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Chlorodimethyl(1-methyl-1-propenyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxyl groups, amines, or alkoxides.

    Addition Reactions: The double bond in the 1-methyl-1-propenyl group can participate in addition reactions with electrophiles or radicals.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and alcohols. These reactions are typically carried out in polar solvents such as water or alcohols at moderate temperatures.

    Addition Reactions: Reagents such as hydrogen chloride, bromine, and peroxides are used under conditions that favor the addition to the double bond.

Major Products Formed:

    Substitution Reactions: Products include silanols, silamines, and siloxanes.

    Addition Reactions: Products include halogenated silanes and other functionalized silanes.

Scientific Research Applications

Chlorodimethyl(1-methyl-1-propenyl)silane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.

    Biology: It is utilized in the modification of biomolecules to introduce silicon-containing groups, which can enhance the stability and functionality of the biomolecules.

    Medicine: Research is ongoing into its potential use in drug delivery systems, where the silicon-containing groups can improve the pharmacokinetics of therapeutic agents.

    Industry: It is employed in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of chlorodimethyl(1-methyl-1-propenyl)silane involves its reactivity with various nucleophiles and electrophiles. The silicon atom, being electrophilic, can form bonds with nucleophiles, while the double bond in the 1-methyl-1-propenyl group can react with electrophiles. These reactions lead to the formation of new silicon-containing compounds with diverse functionalities .

Comparison with Similar Compounds

    Chlorodimethylsilane: Similar in structure but lacks the 1-methyl-1-propenyl group.

    Dichlorodimethylsilane: Contains two chlorine atoms instead of one.

    Chlorotrimethylsilane: Contains three methyl groups instead of two.

Uniqueness: Chlorodimethyl(1-methyl-1-propenyl)silane is unique due to the presence of the 1-methyl-1-propenyl group, which imparts additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of new materials and compounds with specific properties .

Properties

CAS No.

97375-15-0

Molecular Formula

C6H13ClSi

Molecular Weight

148.70 g/mol

IUPAC Name

[(E)-but-2-en-2-yl]-chloro-dimethylsilane

InChI

InChI=1S/C6H13ClSi/c1-5-6(2)8(3,4)7/h5H,1-4H3/b6-5+

InChI Key

GCNUQLYVNHKSNI-AATRIKPKSA-N

Isomeric SMILES

C/C=C(\C)/[Si](C)(C)Cl

Canonical SMILES

CC=C(C)[Si](C)(C)Cl

Origin of Product

United States

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